molecular formula C16H14O3 B5813496 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- CAS No. 5067-22-1

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-

Cat. No.: B5813496
CAS No.: 5067-22-1
M. Wt: 254.28 g/mol
InChI Key: CLJWGWQMLQNZOL-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-: is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. The compound also features a hydroxyphenyl group and a methylphenyl group attached to the 1 and 3 positions of the propanedione backbone, respectively. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- can be synthesized through various synthetic routes. One common method involves the Claisen condensation reaction between 2-hydroxyacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

  • Dissolve 2-hydroxyacetophenone and 4-methylbenzaldehyde in ethanol.
  • Add sodium ethoxide to the solution and stir the mixture at room temperature.
  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
  • Extract the product with an organic solvent such as dichloromethane.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-: Similar structure but lacks the methyl group on the phenyl ring.

    1,3-Propanedione, 1-(4-hydroxyphenyl)-3-(4-methylphenyl)-: Similar structure but with the hydroxy group on the para position of the phenyl ring.

Uniqueness

1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJWGWQMLQNZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357746
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5067-22-1
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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